molecular formula C19H23ClN2O5S B4246380 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4246380
M. Wt: 426.9 g/mol
InChI Key: CPQDBXXRQYOLSB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, which may involve palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final step involves the coupling of the piperidine ring with the furan ring and the sulfonyl group, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, enhancing the compound’s binding affinity. The piperidine ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide
  • 1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

Uniqueness

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S/c1-2-26-17-6-5-15(20)12-18(17)28(24,25)22-9-7-14(8-10-22)19(23)21-13-16-4-3-11-27-16/h3-6,11-12,14H,2,7-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQDBXXRQYOLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
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1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

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